The compound is cataloged with the Chemical Abstracts Service (CAS) number 1523541-81-2, indicating its unique identification in chemical databases. It falls within the category of fluorinated compounds, specifically piperidines, which are cyclic amines featuring a six-membered ring containing one nitrogen atom.
The synthesis of ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride typically involves the following methods:
The molecular formula for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride is with a molecular weight of approximately 151.62 g/mol.
The stereochemistry is specified as (3R,4S), indicating the spatial arrangement around the chiral centers in the molecule, which is crucial for its biological activity.
((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride can undergo several chemical reactions:
Reactions are typically conducted under controlled conditions to ensure selectivity and yield. Common reagents include oxidizing agents like potassium permanganate for oxidation and various nucleophiles for substitution reactions.
The mechanism of action for ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets:
These interactions may modulate various biochemical pathways, leading to therapeutic or biological effects relevant in pharmacology and medicinal chemistry.
Physical data such as melting point and boiling point are typically determined experimentally but are not explicitly provided in available literature.
((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride has diverse applications across several fields:
Chiral piperidine scaffolds represent a privileged structural motif in pharmaceutical development, serving as the core framework for approximately 9% of FDA-approved small-molecule drugs between 2015-2020 [1] [8]. These saturated six-membered nitrogen heterocycles provide ideal three-dimensional topology for interacting with biological targets, particularly in the central nervous system, oncology, and infectious disease therapeutics. The stereochemical specificity of these scaffolds is paramount: enantiopure piperidines enable precise molecular recognition that often translates to enhanced therapeutic indices compared to racemic counterparts [5] [8].
Table 1: Approved Pharmaceuticals Featuring Chiral Piperidine Scaffolds
Brand Name | Therapeutic Area | Year Approved | Key Structural Feature |
---|---|---|---|
Zejula (Niraparib) | Ovarian Cancer | 2017 | (3S)-piperidine derivative |
Ubrelvy (Ubrogepant) | Migraine | 2019 | (3R)-piperidine scaffold |
Varubi (Rolapitant) | Chemotherapy-induced nausea | 2015 | (3R,4R)-disubstituted piperidine |
Akynzeo (Netupitant) | Chemotherapy-induced nausea | 2018 | Fluorinated piperidine core |
The biological significance of chiral piperidines stems from the inherent stereoselectivity of drug-target interactions. The distinct pharmacological profiles of (3R,4S) versus (3S,4R) stereoisomers exemplify the "chiral advantage" in medicinal chemistry. For instance, stereospecific fluorination at the 3-position of piperidine scaffolds dramatically influences binding conformations through a combination of stereoelectronic effects and spatial positioning [8]. This is particularly evident in kinase inhibitors where fluorinated chiral piperidines enable optimal vectoring of substituents into hydrophobic pockets of MEK1 enzymes, enhancing potency by up to 80-fold compared to non-fluorinated analogs [8].
The metabolic fate of piperidine-containing drugs further underscores stereochemistry's importance. Enzymatic systems like cytochrome P450 isoforms exhibit distinct kinetic preferences for specific stereoisomers, leading to divergent metabolic profiles. The introduction of fluorine at chiral centers, as in ((3R,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride, significantly retards oxidative metabolism while maintaining desirable aqueous solubility profiles. This dual modulation of physicochemical and ADME properties represents a strategic advantage in lead optimization campaigns [1] [5].
Fluorinated heterocycles constitute approximately 20% of contemporary pharmaceutical candidates, with their prevalence increasing nearly 300% since the 1980s [4] [7]. The strategic incorporation of fluorine into heterocyclic scaffolds like piperidine produces multifaceted effects:
Table 2: Impact of Fluorination on Key Drug Properties
Property | Non-Fluorinated Piperidine | 3-Fluoropiperidine Derivative | Improvement Factor |
---|---|---|---|
Lipophilicity (logP) | -0.3 to +0.5 | +0.8 to +1.5 | 2-3× increase |
Metabolic Half-life | 15-45 minutes | 90-240 minutes | 4-6× increase |
Aqueous Solubility | 50-100 μg/mL | 30-80 μg/mL | Maintained range |
Membrane Permeability | Moderate (Papp 5-10 × 10⁻⁶ cm/s) | High (Papp 15-30 × 10⁻⁶ cm/s) | 2-3× increase |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7